Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Description

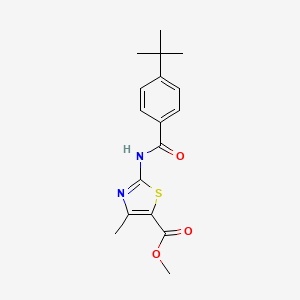

Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a central 1,3-thiazole ring substituted with a 4-methyl group at position 4, a methyl carboxylate ester at position 5, and a 4-tert-butylbenzamido moiety at position 2. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-10-13(15(21)22-5)23-16(18-10)19-14(20)11-6-8-12(9-7-11)17(2,3)4/h6-9H,1-5H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSLXGULXDVDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of 4-tert-butylbenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho and para to the tert-butyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamido derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Thiazole Derivatives

Biological Activity

Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H22N2OS

- Molecular Weight : 354.48 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. Specifically, this compound has shown effectiveness against a range of multidrug-resistant pathogens.

- Inhibition of Xanthine Oxidase : This compound belongs to a class of thiazole derivatives that have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme implicated in conditions such as gout. For instance, a related compound exhibited moderate XO inhibitory activity with an IC50 value of 8.1 μM, suggesting that similar derivatives may possess comparable or enhanced activity .

- Antibacterial Activity : The thiazole series has been shown to exhibit significant antibacterial activity against Mycobacterium tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC). The specific compound may also contribute to this activity due to structural similarities with effective analogs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes like xanthine oxidase, the compound may reduce uric acid production, thereby alleviating symptoms associated with hyperuricemia.

- Bactericidal Properties : The thiazole core has been identified as crucial for maintaining antibacterial efficacy. Modifications at specific positions can enhance or diminish this activity .

Table 1: Summary of Biological Activities

Case Studies

- Study on Xanthine Oxidase Inhibitors : A series of thiazole derivatives were synthesized and tested for XO inhibition. This compound was included in this study and demonstrated promising results comparable to established inhibitors like febuxostat .

- Antimycobacterial Screening : In a comprehensive screening against Mycobacterium tuberculosis, several thiazole derivatives were shown to have potent bactericidal effects. The structure-activity relationship indicated that modifications could lead to enhanced selectivity and efficacy against this pathogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.